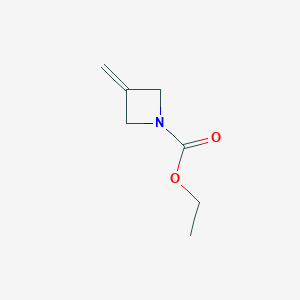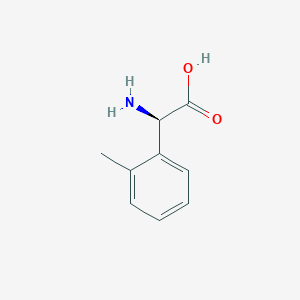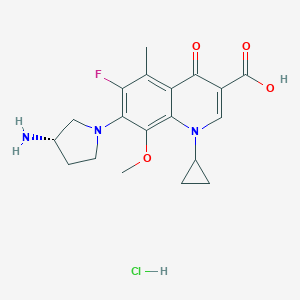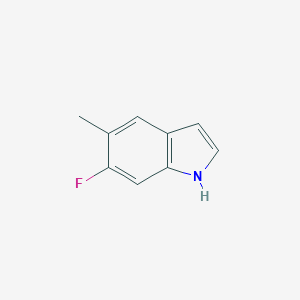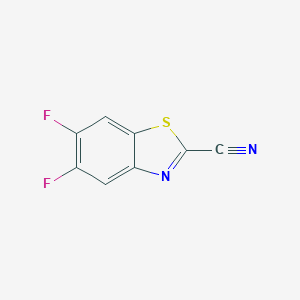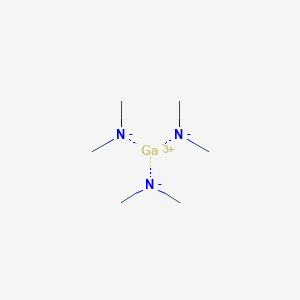
Gallium;dimethylazanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of gallium complexes often involves reactions between gallium halides or gallium organometallic precursors with ligands that can coordinate to gallium to form stable complexes. For example, dialkylgallium complexes can be synthesized through the reaction of trimethylgallium with Schiff-base ligands, resulting in intramolecularly coordinated Group 13 metal Schiff-base complexes characterized by photoluminescent properties (Shen et al., 2000).
Molecular Structure Analysis
The molecular structure of gallium complexes is often elucidated through X-ray crystallography, revealing details such as coordination environments and ligand geometries. The crystal structure analysis of dimethyl[N-salicylidene 2-aminopyridine]gallium showed a four-coordinate Ga atom (Shen et al., 2000).
Chemical Reactions and Properties
Gallium complexes exhibit various chemical reactions and properties, including luminescence, which is often studied through photoluminescent emission spectra. For instance, the emission spectra of certain dimethylgallium complexes were measured, showing maximum emission wavelengths between 503 and 511 nm upon UV light radiation (Shen et al., 2000).
Physical Properties Analysis
The physical properties of gallium complexes, such as stability, solubility, and volatility, are crucial for their potential applications. Studies have shown that gallium compounds can exhibit significant stability against moisture and air, making them suitable for various applications, including as precursors in deposition processes (Jutzi et al., 1996).
Chemical Properties Analysis
The chemical properties of gallium complexes, including reactivity and coordination behavior, are influenced by the ligands attached to the gallium center. The coordinative and electronic saturation of the metal center in gallium complexes can lead to decreased reactivity, which is an important characteristic for their stability and application (Jutzi et al., 1996).
Applications De Recherche Scientifique
Therapeutic Applications and Toxicity
Gallium compounds have found their place in medicine, particularly for their anti-inflammatory, immunosuppressive, and antimicrobial activities against certain pathogens. Their use extends to diagnostic and therapeutic agents in cancer and disorders related to calcium and bone metabolism. The semiconductor industry also benefits from the unique chemical properties of gallium arsenide. However, the therapeutic applications of gallium are accompanied by potential toxicities, necessitating an understanding of their therapeutic index to avoid clinical toxicities (Chitambar, 2010).
Anticancer Properties
Gallium(III) complexes have been characterized for their anticancer drug research potential, showing promise in inhibiting tumor growth. The solubility, stability, and lipophilicity of these complexes, along with their reactivity towards major serum transport proteins, have been a focus, suggesting their role in delivering anticancer agents effectively to tumors (Rudnev et al., 2006).
Environmental and Biological Effects
Research has also delved into the environmental and biological impacts of gallium, especially concerning its toxicity in aquatic organisms and potential environmental risks for exposure in the workplace. Such studies are crucial for establishing safe concentration levels and understanding the broader implications of gallium use (Yang & Chen, 2003).
Liquid Metals and Surface Oxides
The surface oxide layer of liquid gallium and its alloys, previously considered a nuisance, has found new applications in electronics, drug delivery systems, and more. The "skin" of solid oxide enables the development of soft electrodes, sensors, and other innovative components, highlighting gallium's versatility beyond traditional applications (Dickey, 2014).
Antimicrobial and Antileishmanial Applications
Gallium's potential extends to antimicrobial and antileishmanial activities, with several gallium complexes showing significant selectivity and efficacy against bacteria, cancer cells, and the protozoan parasite Leishmania. These findings indicate gallium's promising role in treating infections and diseases resistant to traditional treatments (Duffin et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
gallium;dimethylazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXBTFLOBMVHAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.[Ga+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18GaN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dimethylamino)gallane dimer | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

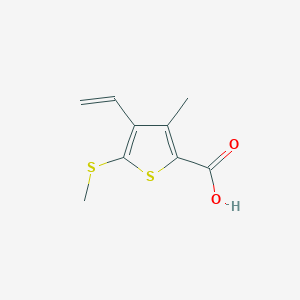
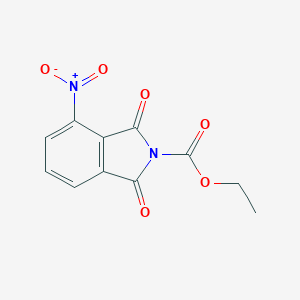


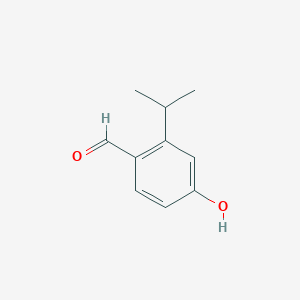
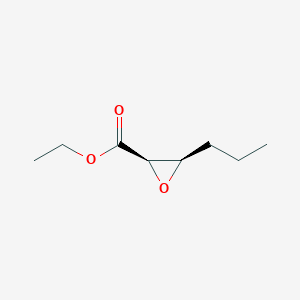
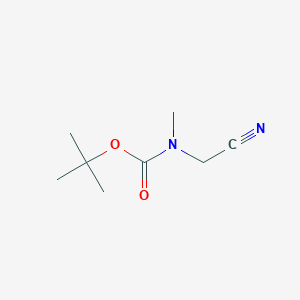
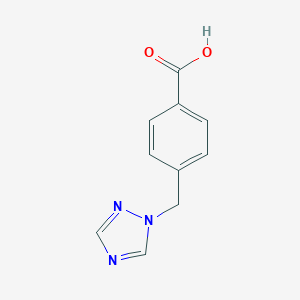
![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)
